1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMZKADQZSMKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring . The furan ring can be introduced through various synthetic strategies, including the use of furan derivatives as starting materials. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study conducted on related benzodiazole derivatives demonstrated their ability to inhibit cell proliferation in human cancer cells, suggesting that the incorporation of furan and fluorine moieties enhances their anticancer properties. Specifically, compounds were tested against A-549 lung carcinoma cells, showing promising results in terms of selectivity and potency .
Antibacterial and Antifungal Properties
Benzodiazoles have also been explored for their antibacterial and antifungal activities. The presence of the furan ring in the structure has been linked to increased efficacy against certain pathogens.
Research Findings:
A review of benzo[b]furan derivatives indicates that modifications in the structure can lead to enhanced antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .
Treatment of Pulmonary Hypertension
Another area of interest is the use of benzodiazole derivatives as soluble guanylate cyclase stimulators for treating pulmonary hypertension. The structural characteristics of these compounds allow them to interact with biological targets effectively.
Patent Insights:
A patent describes derivatives related to this compound as potential treatments for pulmonary diseases due to their ability to enhance vasodilation through soluble guanylate cyclase stimulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of benzodiazole derivatives. The interplay between the fluorine atom and the furan moiety significantly influences biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and biological activity |
| Furan Ring | Contributes to interaction with biological targets |
| Benzodiazole Core | Provides stability and facilitates cellular uptake |
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The fluorophenylmethyl substituent enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula C₁₆H₁₂FN₃O.
Key Observations :
Bioactivity and Molecular Interactions
Table 2: Reported Bioactivity of Analogous Compounds
Key Observations :
- Anti-Cancer Potential: While the target compound lacks direct activity data, benzodiazole derivatives with fluorophenyl groups (e.g., ) are often explored for anticancer applications. The furan moiety could mimic triazole interactions in EGFR inhibition, as seen in .
- Cytotoxicity : Fluorophenyl-containing triazoles () show moderate activity, suggesting the target compound’s furan substitution might improve potency if optimized for target binding .
Key Observations :
- Synthetic Feasibility : The target compound may be synthesized via alkylation or click chemistry (), similar to , with yields dependent on substituent reactivity .
- Thermal Stability : Fluorophenyl analogs (n) exhibit melting points >100°C, suggesting the target compound may also demonstrate solid-state stability suitable for formulation .
Biological Activity
1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzodiazole core, which is known for various biological activities.
Pharmacological Properties
-
Anticancer Activity
- Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- A notable study demonstrated that derivatives with furan moieties enhanced cytotoxicity against human cancer cell lines, suggesting that the furan group contributes positively to the anticancer activity .
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group appears to enhance this activity compared to non-fluorinated analogs .
-
Neuroprotective Effects
- Neuroprotective studies have shown that similar compounds can inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The mechanisms involve the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions .
- Modulation of Signaling Pathways : The ability to modulate pathways like NF-kB has been documented, leading to reduced inflammation and apoptosis in neuronal cells .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of benzodiazole derivatives, including this compound. The results showed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 5 µM to 15 µM across different cell lines, indicating significant cytotoxic potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 8 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| A549 | 12 | Reactive oxygen species modulation |
Case Study 2: Neuroprotective Effects
In a neuroprotection study using scopolamine-induced cognitive impairment models:
- Animal Model : Mice treated with the compound showed improved memory retention in behavioral tests.
- Biomarkers : Decreased levels of inflammatory cytokines and increased levels of antioxidant enzymes were observed.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H,3-benzodiazole?
The synthesis typically involves multi-step reactions, starting with benzimidazole core formation followed by functionalization. For example:
- Step 1 : Condensation of o-phenylenediamine with furan-2-carbaldehyde under acidic conditions to form the 2-(furan-2-yl)benzimidazole intermediate.
- Step 2 : Alkylation at the N1 position using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C .
- Key Optimization : Solvent choice (polar aprotic solvents enhance reactivity) and catalyst screening (e.g., phase-transfer catalysts for improved yields) .
Q. How is the purity and structural integrity of the compound validated?
- Analytical Methods :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm, fluorobenzyl CH₂ at δ 5.3–5.5 ppm) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- HPLC : Purity >95% using a C18 column with acetonitrile/water gradient elution .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
-
Procedure :
- Grow single crystals via slow evaporation (e.g., in ethanol/chloroform mixtures).
- Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å).
- Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), analyzing bond lengths/angles and π-π stacking interactions .
-
Key Metrics :
Parameter Expected Range Example from Analogues C-F bond length 1.34–1.38 Å 1.36 Å Dihedral angle (furan-benzodiazole) 5–15° 6.5°
Q. What strategies enable regioselective modification of the benzodiazole core?
- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the furan or fluorobenzyl positions .
- Vilsmeier-Haack Reaction : Formylate the benzodiazole N3 position using DMF/POCl₃ to generate aldehydes for further derivatization .
- Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and low-temperature conditions .
Q. How to resolve contradictions in spectroscopic data across synthetic batches?
- Case Study : Discrepancies in ¹H NMR shifts (e.g., fluorobenzyl CH₂ protons varying by δ 0.2 ppm) may arise from:
- Solvent Polarity : DMSO-d₆ vs. CDCl₃ alters proton deshielding.
- Conformational Isomerism : Rotamers around the benzyl-CH₂ bond .
- Resolution : Use 2D NMR (COSY, NOESY) to assign signals unambiguously and DFT calculations (B3LYP/6-31G*) to model preferred conformers .
Methodological Notes
- Avoiding Pitfalls :
- Advanced Characterization :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
- Docking Studies : Use AutoDock Vina to predict binding affinities if the compound targets enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
